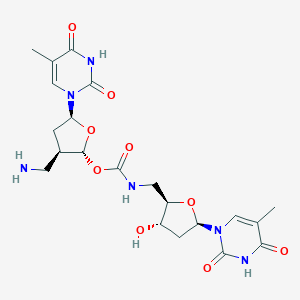
NH2d(Tcmt)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thymidylylacetamido-(3’(O)-5’©)-5’-deoxythymidine is a complex organic compound that plays a significant role in various biochemical processes. This compound is a derivative of thymidine, a nucleoside component of DNA, and is characterized by its unique structural modifications which enhance its biochemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Thymidylylacetamido-(3’(O)-5’©)-5’-deoxythymidine involves multiple steps, starting from thymidine. The process typically includes the protection of hydroxyl groups, followed by the introduction of acetamido groups through acylation reactions. The final steps involve deprotection and purification to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of Thymidylylacetamido-(3’(O)-5’©)-5’-deoxythymidine is carried out using large-scale organic synthesis techniques. This includes the use of automated synthesizers and high-throughput purification systems to ensure consistency and efficiency in production. Reaction conditions are optimized to maximize yield and minimize by-products.
化学反応の分析
Types of Reactions
Thymidylylacetamido-(3’(O)-5’©)-5’-deoxythymidine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under controlled temperature and pH conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles like amines or thiols, and electrophiles like alkyl halides, under appropriate solvent and temperature conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxy derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学的研究の応用
Thymidylylacetamido-(3’(O)-5’©)-5’-deoxythymidine has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Plays a role in the study of DNA replication and repair mechanisms, as well as in the development of nucleoside analogs for therapeutic use.
Medicine: Investigated for its potential in antiviral and anticancer therapies due to its ability to interfere with DNA synthesis in rapidly dividing cells.
Industry: Utilized in the production of nucleic acid-based materials and as a precursor in the synthesis of other bioactive compounds.
作用機序
The mechanism of action of Thymidylylacetamido-(3’(O)-5’©)-5’-deoxythymidine involves its incorporation into DNA, where it can interfere with normal DNA synthesis and function. This compound targets specific enzymes involved in DNA replication, such as DNA polymerases, and can inhibit their activity. This leads to the disruption of DNA synthesis and cell division, making it useful in therapeutic applications.
類似化合物との比較
Similar Compounds
Thymidine: The parent compound, which lacks the acetamido and deoxy modifications.
5-Fluorouracil: A nucleoside analog used in cancer therapy, which also targets DNA synthesis.
Zidovudine (AZT): An antiviral nucleoside analog used in the treatment of HIV.
Uniqueness
Thymidylylacetamido-(3’(O)-5’©)-5’-deoxythymidine is unique due to its specific structural modifications, which enhance its biochemical properties and make it more effective in certain applications compared to its analogs. Its ability to selectively target DNA synthesis enzymes and its potential therapeutic applications set it apart from other similar compounds.
特性
CAS番号 |
132247-55-3 |
|---|---|
分子式 |
C21H28N6O9 |
分子量 |
508.5 g/mol |
IUPAC名 |
[(2R,3R,5S)-3-(aminomethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl] N-[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl]carbamate |
InChI |
InChI=1S/C21H28N6O9/c1-9-7-26(19(31)24-16(9)29)14-3-11(5-22)18(35-14)36-21(33)23-6-13-12(28)4-15(34-13)27-8-10(2)17(30)25-20(27)32/h7-8,11-15,18,28H,3-6,22H2,1-2H3,(H,23,33)(H,24,29,31)(H,25,30,32)/t11-,12+,13-,14+,15-,18-/m1/s1 |
InChIキー |
CIIPJEGMPGGKAM-GDVJQSGWSA-N |
SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)OC(=O)NCC3C(CC(O3)N4C=C(C(=O)NC4=O)C)O)CN |
異性体SMILES |
CC1=CN(C(=O)NC1=O)[C@@H]2C[C@@H]([C@H](O2)OC(=O)NC[C@@H]3[C@H](C[C@@H](O3)N4C=C(C(=O)NC4=O)C)O)CN |
正規SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)OC(=O)NCC3C(CC(O3)N4C=C(C(=O)NC4=O)C)O)CN |
Key on ui other cas no. |
132247-55-3 |
同義語 |
NH2d(TcmT) thymidylylacetamido-(3'(O)-5'(C))-5'-deoxythymidine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















